2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid
Description
This compound features a tetrahydrobenzothiophene core linked to an acetic acid moiety via a formamido group.
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-10(14)6-12-11(15)9-5-7-3-1-2-4-8(7)16-9/h5H,1-4,6H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCWOWQTTVMESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019127-35-5 | |
| Record name | 2-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylformamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with formamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the formamido group . The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the formamido group to an amine or other derivatives.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
Biological Activities
The compound exhibits several biological properties which make it a candidate for further research:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiophene compounds can exhibit antimicrobial properties. This could be explored further for potential applications in treating infections.
- Anti-inflammatory Effects : Compounds similar to 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid have shown promise in reducing inflammation in various models. This suggests potential therapeutic applications in inflammatory diseases.
- CNS Activity : The ability of the compound to cross the blood-brain barrier indicates its potential use in treating neurological disorders. Investigations into its neuroprotective effects are warranted.
- Anticancer Properties : Some studies have indicated that thiophene derivatives can inhibit tumor growth. This opens avenues for research into their use as anticancer agents.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various thiophene derivatives against common pathogens. Results indicated that this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory effects of benzothiophene derivatives found that this compound reduced pro-inflammatory cytokine levels in vitro. This indicates its potential application in treating conditions like arthritis or other inflammatory diseases.
Case Study 3: Neuroprotective Effects
A study assessing the neuroprotective properties of thiophene-based compounds demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. This finding supports further exploration in neurodegenerative disease models.
Summary Table of Applications
| Application Area | Potential Benefits | Research Status |
|---|---|---|
| Antimicrobial Activity | Effective against bacterial pathogens | Positive preliminary results |
| Anti-inflammatory Effects | Reduction of inflammatory markers | Ongoing studies |
| CNS Activity | Potential treatment for neurological disorders | Promising findings |
| Anticancer Properties | Inhibition of tumor growth | Initial investigations |
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzothiophene ring may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
lists compounds with similarity scores ranging from 0.58 to 0.66. Key examples include:
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Similarity: 0.67) Structural Difference: Replaces the formamido-acetic acid group with a carboxamide.
2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (Similarity: 0.62) Structural Difference: Incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine. Implications: Enhanced stability during synthesis but requires deprotection for biological activity.
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate (Similarity: 0.60)
- Structural Difference : Oxalate salt form of the benzothiophene amine.
- Implications : Improved crystallinity and solubility compared to the free base.
Physicochemical Properties
- Lipophilicity : The tetrahydrobenzothiophene core contributes to moderate lipophilicity, while the acetic acid group introduces polarity. Analogues with carboxamide or Boc-protected groups exhibit higher logP values, favoring passive diffusion across biological membranes .
- Solubility : The free carboxylic acid in the target compound enhances aqueous solubility relative to carboxamide derivatives, though salt forms (e.g., oxalate) may further improve this property .
Metabolic and Environmental Fate
Compounds with acetic acid moieties, such as diclofenac metabolites (), undergo hydroxylation and ring-opening pathways . The tetrahydrobenzothiophene ring in the target compound may resist degradation compared to phenyl rings, leading to longer environmental persistence.
Research and Commercial Implications
- Drug Development : The discontinuation of the target compound () suggests challenges in efficacy, stability, or toxicity. Analogues like the oxalate salt or Boc-protected variants may offer improved pharmacokinetic profiles.
- Material Science : The heterocyclic-acid hybrid structure could serve as a ligand or building block for coordination polymers, though solubility limitations may necessitate salt forms.
Biological Activity
The compound 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid is a derivative of benzothiophene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H13N1O2S1
- CAS Number : [Not specified in sources]
Biological Activity Overview
Benzothiophene derivatives have been extensively studied for their potential therapeutic effects. The specific compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of benzothiophene can inhibit cancer cell proliferation. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Some benzothiophene derivatives are noted for their ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Neuroprotective Properties : Certain studies indicate that benzothiophene derivatives may offer neuroprotective effects, potentially useful in neurodegenerative conditions.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Cell Proliferation : Through mechanisms such as apoptosis induction and cell cycle arrest.
- Modulation of Signaling Pathways : Interference with pathways like PI3K/Akt and MAPK can lead to reduced cell survival in cancer cells.
- Antioxidant Activity : Some studies suggest that these compounds may exert antioxidant effects, contributing to their protective roles in various biological systems.
Table 1: Summary of Biological Activities
Case Study Analysis
A notable study analyzed the effects of a related benzothiophene derivative on various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast), A549 (lung), PANC-1 (pancreatic), T98G (glioma).
- Results :
- The compound exhibited an IC50 value ranging from 0.261 to 2.190 µM across different cell lines.
- Notably effective against MDA-MB-231 and A549 with a demonstrated cytostatic effect at specific concentrations.
This research indicates that the compound's mechanism may involve selective targeting of cancerous cells while sparing normal cells.
Q & A
Q. What are optimized synthetic routes for preparing 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid, and how can side reactions be minimized?
A common approach involves condensation of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid derivatives with glycine analogs. For example, ethyl cyanoacetate can react with precursor amines in dimethylformamide (DMF) under reflux to form the acetamide backbone. Key parameters include temperature control (reflux at 110–120°C), stoichiometric ratios (1:1.2 molar excess of ethyl cyanoacetate), and slow addition to suppress dimerization. Post-reaction quenching in ice/water mixtures helps isolate the product via filtration .
Q. How can impurities like unreacted starting materials or by-products be efficiently removed during purification?
Column chromatography using silica gel with ethyl acetate/hexane (3:7 v/v) is effective for separating polar by-products. For boronic ester intermediates (e.g., Suzuki coupling precursors), solvent systems like 1,4-dioxane/water with sodium bicarbonate extraction improve yield and purity. Centrifugation and recrystallization in DMF or ethanol further enhance purity .
Q. What analytical techniques are critical for characterizing this compound, and how are overlapping NMR signals resolved?
High-resolution NMR (500 MHz or higher) with deuterated DMSO or CDCl₃ is essential. Overlapping signals in the aromatic or tetrahydrobenzothiophene regions (e.g., C4/C6 carbons) can be resolved using 2D techniques like HSQC or HMBC. For example, ¹³C NMR assignments at 171.4–173.0 ppm (C4/C6) and 192.6 ppm (CHO) require cross-validation with DEPT-135 to distinguish CH₂ and CH groups .
Q. How should moisture-sensitive intermediates be handled during synthesis?
Use anhydrous solvents (e.g., THF, DMF) under inert atmospheres (N₂/Ar). Reactions involving boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) require strict exclusion of humidity to prevent hydrolysis. Schlenk lines or gloveboxes are recommended for critical steps .
Advanced Research Questions
Q. How can X-ray crystallography validate the molecular structure, and what challenges arise with low data-to-parameter ratios?
Single-crystal X-ray diffraction using SHELXL/SHELXS software is standard. For low data-to-parameter ratios (<15:1), refine anisotropic displacement parameters and apply restraints to bond lengths/angles. reports a 17.3 data-to-parameter ratio with R factor = 0.049, achieved by collecting high-resolution data (153 K) and using TWINABS for absorption corrections. Disorder in the tetrahydrobenzothiophene ring may require split-site modeling .
Q. What mechanistic insights explain regioselectivity in functionalizing the tetrahydrobenzothiophene core?
Density functional theory (DFT) studies suggest that electrophilic substitution at the 2-position is favored due to resonance stabilization from the sulfur atom. For example, formamidation at C2 occurs via a six-membered transition state, with activation energies ~25 kJ/mol lower than at C3. Experimental validation via Hammett plots (σ⁺ correlations) confirms electronic effects dominate over steric factors .
Q. How can contradictory solubility data in polar vs. nonpolar solvents be reconciled?
Contradictions often arise from polymorphic forms or protonation states. For instance, the free acid form is sparingly soluble in water (<1 mg/mL) but dissolves in DMF/DMSO due to hydrogen bonding. Salt formation (e.g., sodium or ammonium salts) increases aqueous solubility by 10–20×. Solubility studies should specify pH, temperature, and crystal form .
Q. What alternative multi-component reactions (MCRs) are viable for derivatizing this compound?
The Petasis reaction using glyoxylic acid, arylboronic acids, and amines in hexafluoroisopropanol (HFIP) efficiently introduces diversity. For example, 2-((3,4-dimethoxyphenyl)amino)acetic acid derivatives are synthesized in 82% yield via 3 Å molecular sieves to absorb water and drive equilibria. HFIP enhances electrophilicity of intermediates, reducing reaction times to 3 hours .
Q. How can crystallographic data resolve ambiguities in hydrogen bonding networks?
High-resolution datasets (≤0.8 Å) combined with Hirshfeld surface analysis map O–H···N and N–H···O interactions. For example, identifies intermolecular H-bonds between the acetamido carbonyl and neighboring NH groups (2.89 Å). Disordered solvent molecules (e.g., water) must be modeled with partial occupancy to avoid over-interpretation .
Q. What strategies mitigate decomposition during prolonged storage?
Lyophilization under vacuum (≤0.1 mBar) stabilizes the compound for >12 months at −20°C. For solutions, add stabilizers like ascorbic acid (1% w/v) to prevent oxidation. Avoid UV light exposure, as the benzothiophene moiety undergoes photodegradation (t½ = 14 days under ambient light) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
